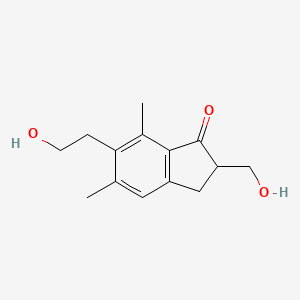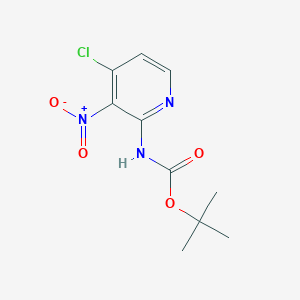
O-Methylbulbocapnine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methylbulbocapnine is a natural aporphine alkaloid found in the plant Stephania venosa. It has been studied for its various pharmacological properties, including anti-inflammatory, antiarrhythmic, antimicrobial, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylbulbocapnine involves several steps, starting from the natural precursor bulbocapnine. The key steps include methylation reactions to introduce the methoxy groups at specific positions on the molecule. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
O-Methylbulbocapnine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include this compound N-oxide and other derivatives depending on the specific reaction conditions .
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity of aporphine alkaloids.
Biology: It has been shown to have significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPKs
Medicine: Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry: Its antimicrobial properties could be harnessed for developing new antimicrobial agents.
作用機序
O-Methylbulbocapnine exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of NF-κB and AP-1 by blocking the phosphorylation of these transcription factors. .
Anticancer Action: It promotes apoptosis in cancer cells by modulating the IL-6/Akt/NF-κB pathway.
類似化合物との比較
O-Methylbulbocapnine is similar to other aporphine alkaloids such as crebanine and dicentrine. it has unique properties that distinguish it from these compounds:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(12S)-17,18-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-7-6-12-9-15-20(25-10-24-15)18-16(12)13(21)8-11-4-5-14(22-2)19(23-3)17(11)18/h4-5,9,13H,6-8,10H2,1-3H3/t13-/m0/s1 |
InChIキー |
GDVPELGSXTWKDA-ZDUSSCGKSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)OC)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)




![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)





![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
